

Application Notes and Protocols: Transwell Migration and Invasion Assays with Sodium Danshensu

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Compound of Interest

Compound Name: Sodium Danshensu

Cat. No.: B1669798

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These application notes provide a detailed protocol for assessing the inhibitory effects of **Sodium Danshensu** on cancer cell migration and invasion using the Transwell assay system. The accompanying data and pathway diagrams offer insights into the compound's mechanism of action, making it a valuable resource for cancer research and drug development.

Sodium Danshensu, a bioactive compound extracted from *Salvia miltiorrhiza*, has demonstrated potent anti-metastatic properties in various cancer models.^{[1][2][3][4][5][6]} This document outlines the experimental procedures to quantify the impact of **Sodium Danshensu** on the migratory and invasive capabilities of cancer cells and elucidates the underlying molecular pathways.

Quantitative Data Summary

Treatment with **Sodium Danshensu** has been shown to significantly reduce the migration and invasion of cancer cells in a dose-dependent manner. The following tables summarize the quantitative findings from studies on oral and lung cancer cell lines.

Table 1: Effect of **Sodium Danshensu** on Oral Cancer Cell Migration (FaDu and Ca9-22 cells)
^{[1][2]}

Cell Line	Sodium Danshensu Concentration (μM)	Migration Inhibition (%)
FaDu	25	Not significant
50	Significant reduction	Not significant
100	Significant reduction	
Ca9-22	25	
50	Significant reduction	Not significant
100	Significant reduction	

Table 2: Effect of **Sodium Danshensu** on Oral Cancer Cell Invasion (FaDu and Ca9-22 cells) [\[1\]](#)[\[2\]](#)

Cell Line	Sodium Danshensu Concentration (μM)	Invasion Inhibition (%)
FaDu	25	Not significant
50	Significant reduction	Not significant
100	Significant reduction	
Ca9-22	25	
50	Significant reduction	Not significant
100	Significant reduction	

Table 3: Effect of **Sodium Danshensu** on Lung Cancer Cell Migration and Invasion (A549 and NCI-H1299 cells)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Cell Line	Sodium Danshensu Concentration (μM)	Effect on Migration and Invasion
A549	25, 50, 100	Dose-dependent suppression
NCI-H1299	25, 50, 100	Dose-dependent suppression

Experimental Protocols

I. Cell Culture and Reagents

- Cell Lines: FaDu (oral squamous cell carcinoma), Ca9-22 (oral squamous cell carcinoma), A549 (lung adenocarcinoma), NCI-H1299 (non-small cell lung cancer).
- Culture Medium: Appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **Sodium Danshensu**: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 25, 50, 100 μ M) in serum-free medium.[\[1\]](#)[\[3\]](#)
- Transwell Inserts: 8.0 μ m pore size inserts for 24-well plates.
- Matrigel: For invasion assays, to mimic the extracellular matrix.
- Fixation and Staining Reagents: Methanol or paraformaldehyde for fixation, and crystal violet or DAPI for staining.

II. Transwell Migration Assay Protocol

This assay measures the chemotactic ability of cells to move through a porous membrane.

- Cell Preparation: Culture cells to 80-90% confluency. Prior to the assay, starve the cells in serum-free medium for 12-24 hours.
- Assay Setup:
 - Add 600 μ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
 - Resuspend the starved cells in serum-free medium containing the desired concentrations of **Sodium Danshensu** (0, 25, 50, 100 μ M).
 - Seed 1×10^5 cells in 200 μ L of the cell suspension into the upper chamber of the Transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[\[1\]](#)

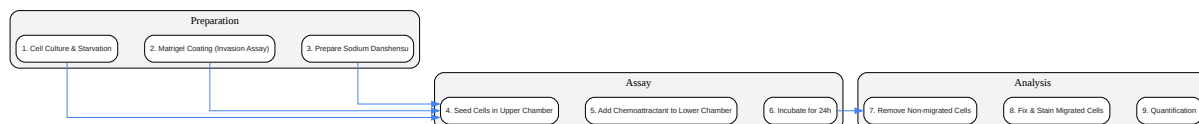
- **Cell Removal:** Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- **Fixation and Staining:**
 - Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 15-20 minutes.
 - Stain the cells with 0.1% crystal violet for 20 minutes.
- **Quantification:**
 - Gently wash the inserts with PBS.
 - Visualize and count the migrated cells in at least five random fields under a microscope.
 - Alternatively, destain the cells with 30% acetic acid and measure the absorbance of the solution.

III. Transwell Invasion Assay Protocol

This assay assesses the ability of cells to invade through a basement membrane matrix.

- **Matrigel Coating:**
 - Thaw Matrigel on ice. Dilute with cold, serum-free medium.
 - Coat the upper surface of the Transwell insert membrane with 50-100 μ L of the diluted Matrigel solution.
 - Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
- **Assay Procedure:** Follow steps 2-6 of the Transwell Migration Assay Protocol, seeding the cells onto the Matrigel-coated membrane.

Visualization of Workflows and Signaling Pathways



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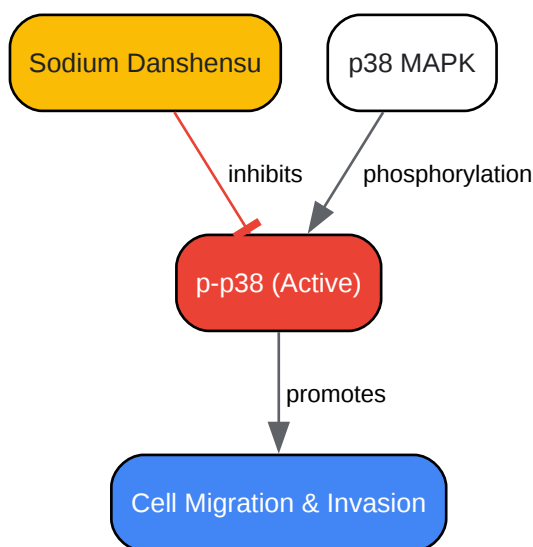
Figure 1. Experimental workflow for Transwell migration and invasion assays.

Molecular Mechanisms of Sodium Danshensu

Sodium Danshensu inhibits cell migration and invasion by modulating key signaling pathways and effector molecules involved in metastasis.

I. Regulation of the p38 MAPK Signaling Pathway

In oral cancer cells, **Sodium Danshensu** has been shown to suppress the phosphorylation of p38, a key component of the MAPK signaling pathway.[1][3] This inhibition leads to a downstream reduction in the expression of proteins that promote cell motility and invasion.



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Figure 2. Inhibition of the p38 MAPK pathway by **Sodium Danshensu**.

II. Modulation of the PI3K/Akt Signaling Pathway

In lung cancer cells, **Sodium Danshensu** has been found to inhibit the PI3K/Akt signaling pathway.[4][5][6][7] This pathway is crucial for cell survival, proliferation, and motility. By downregulating this pathway, **Sodium Danshensu** impedes the malignant progression of lung cancer.

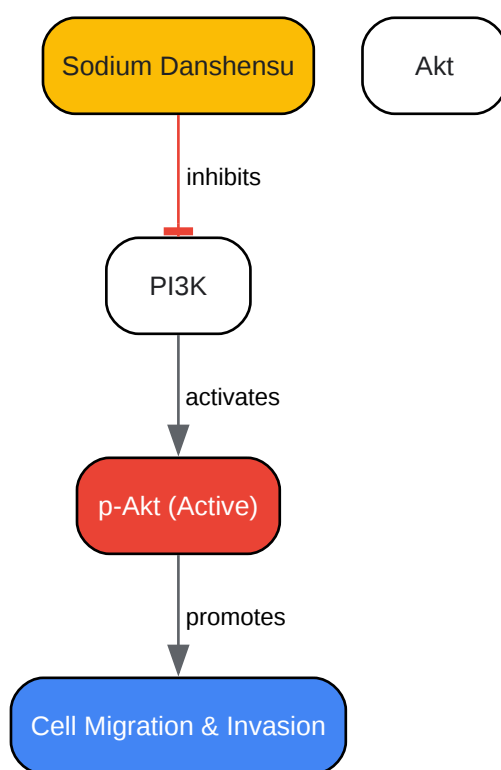
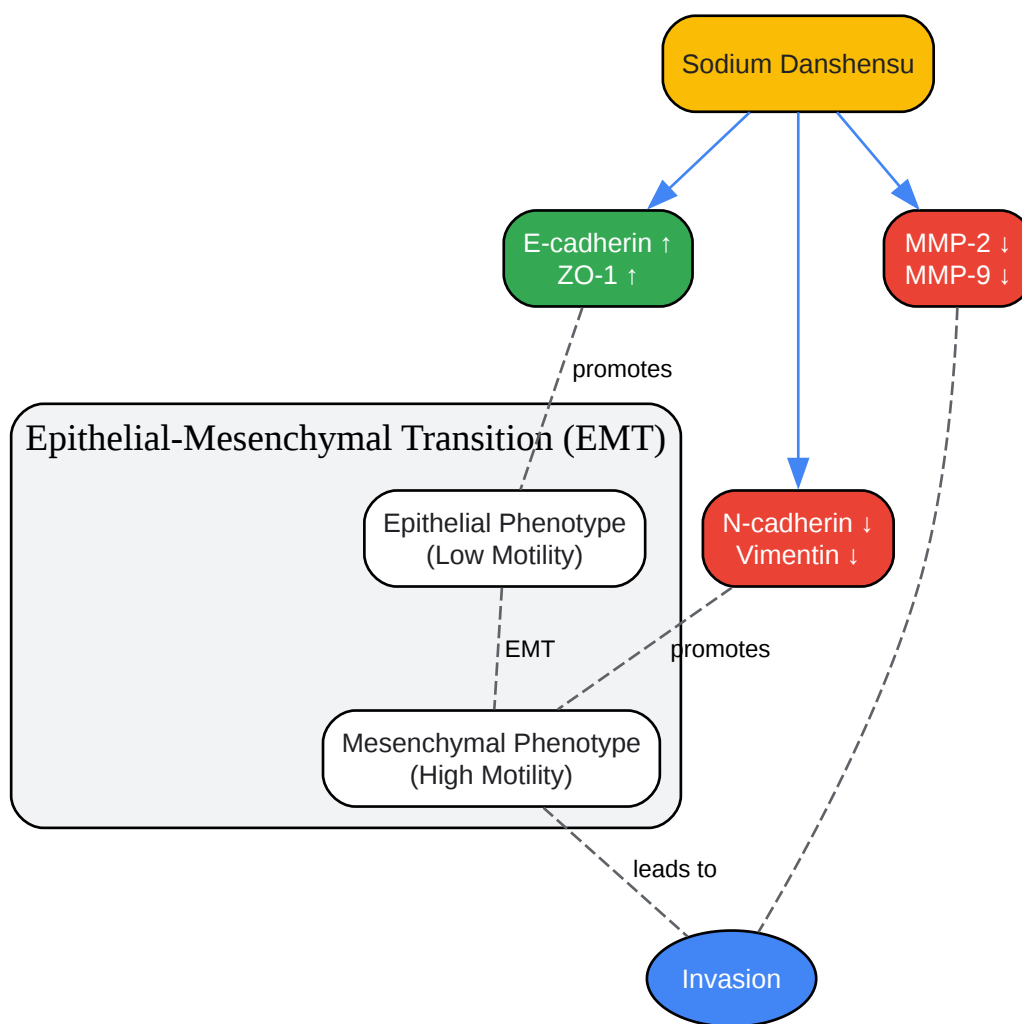
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Figure 3. Inhibition of the PI3K/Akt pathway by **Sodium Danshensu**.

III. Reversal of Epithelial-to-Mesenchymal Transition (EMT)

Sodium Danshensu treatment has been observed to reverse the EMT process, a key event in cancer metastasis.[1] This is achieved by:

- Upregulating epithelial markers: Increased expression of E-cadherin and ZO-1, which strengthen cell-cell adhesion.[1]
- Downregulating mesenchymal markers: Decreased expression of N-cadherin and Vimentin, which are associated with a migratory phenotype.[1]
- Reducing Matrix Metalloproteinases (MMPs): Inhibition of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, thereby facilitating invasion.[1][7]



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Figure 4. Modulation of EMT markers by **Sodium Danshensu**.

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